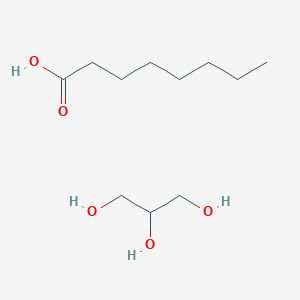
Mgk glyceride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mgk glyceride is a type of glyceride that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a triester of glycerol and medium-chain fatty acids, which gives it unique properties that make it useful in different areas of research. In
Aplicaciones Científicas De Investigación
Mgk glyceride has been studied for its potential applications in various fields, including food science, pharmaceuticals, and cosmetics. In food science, it has been shown to have antimicrobial properties and can be used as a natural preservative. In pharmaceuticals, it has been investigated as a potential drug delivery system due to its ability to solubilize hydrophobic drugs. In cosmetics, it has been used as an emulsifier and moisturizer.
Mecanismo De Acción
The mechanism of action of Mgk glyceride is not fully understood, but it is believed to be related to its unique structure and properties. The medium-chain fatty acids in Mgk glyceride are more hydrophilic than long-chain fatty acids, which allows them to interact more readily with water and other polar molecules. This property makes Mgk glyceride more soluble in water than other glycerides, which could explain its potential applications in drug delivery and cosmetics.
Efectos Bioquímicos Y Fisiológicos
Mgk glyceride has been shown to have several biochemical and physiological effects, including antimicrobial activity, anti-inflammatory activity, and lipid-lowering effects. These effects are thought to be related to the medium-chain fatty acids in Mgk glyceride, which have been shown to have similar effects in other contexts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Mgk glyceride for lab experiments is its solubility in water, which makes it easier to work with than other glycerides. However, its unique properties also make it more difficult to synthesize and purify than other glycerides, which could limit its use in some contexts.
Direcciones Futuras
There are several future directions for research on Mgk glyceride, including investigating its potential applications in drug delivery, cosmetics, and food science. Additionally, further studies are needed to understand its mechanism of action and to explore its potential as a therapeutic agent in various diseases.
Métodos De Síntesis
Mgk glyceride can be synthesized through the esterification of glycerol with medium-chain fatty acids, which are usually obtained from coconut oil or palm kernel oil. The reaction is catalyzed by an acid catalyst, and the resulting product is a mixture of different triacylglycerols, including Mgk glyceride. The purity of the compound can be improved through further purification steps, such as chromatography or distillation.
Propiedades
Número CAS |
11140-04-8 |
|---|---|
Nombre del producto |
Mgk glyceride |
Fórmula molecular |
C11H24O5 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
octanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C8H16O2.C3H8O3/c1-2-3-4-5-6-7-8(9)10;4-1-3(6)2-5/h2-7H2,1H3,(H,9,10);3-6H,1-2H2 |
Clave InChI |
SQABAALQCGKFFO-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)O.C(C(CO)O)O |
SMILES canónico |
CCCCCCCC(=O)O.C(C(CO)O)O |
Otros números CAS |
11140-04-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



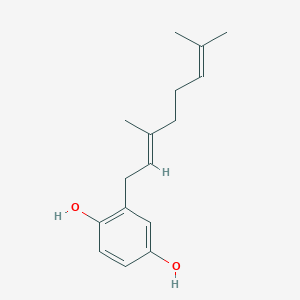
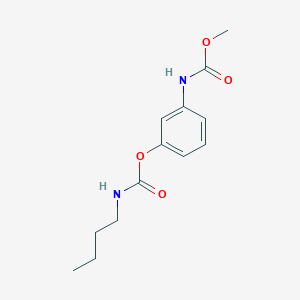
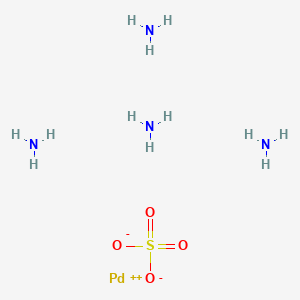
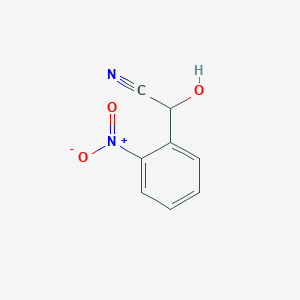
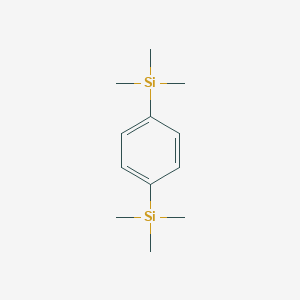
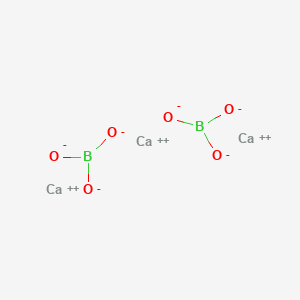
![2-[(2-Aminoethyl)thio]benzoic acid hydrochloride](/img/structure/B82407.png)
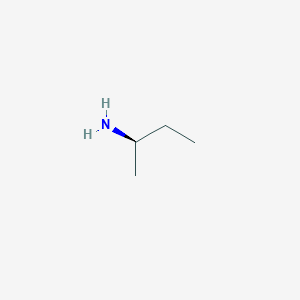
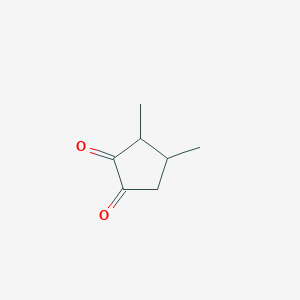
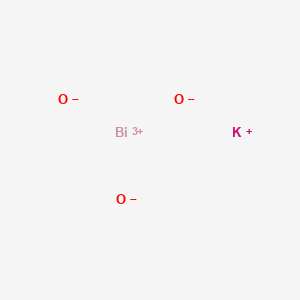
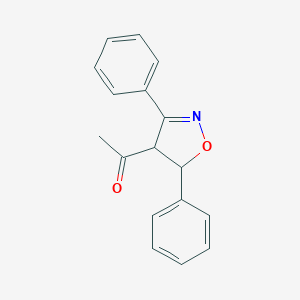
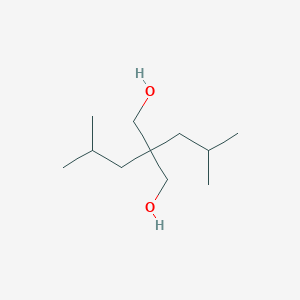
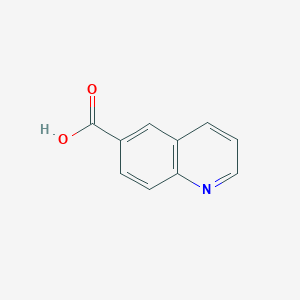
![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)